Butane-1,4-diol;hexanedioic acid
Overview
Description
Hexanedioic acid, polymer with 1,4-butanediol is a polymeric compound formed by the reaction of hexanedioic acid (also known as adipic acid) with 1,4-butanediol. This compound is commonly used in the production of polyesters and polyurethanes, which are materials with a wide range of industrial applications due to their durability, flexibility, and resistance to various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with 1,4-butanediol typically involves a polycondensation reaction. In this process, hexanedioic acid and 1,4-butanediol are heated together in the presence of a catalyst, such as titanium tetrabutoxide or antimony trioxide. The reaction is carried out under reduced pressure to remove the water formed during the condensation, thus driving the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this polymer is often carried out in large-scale reactors where precise control over temperature, pressure, and catalyst concentration is maintained. The reactants are continuously fed into the reactor, and the polymer is extracted as it forms. This continuous process allows for the efficient production of high-purity polymer.
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid, polymer with 1,4-butanediol can undergo various chemical reactions, including:
Hydrolysis: The polymer can be broken down into its monomeric units by reacting with water, especially under acidic or basic conditions.
Esterification: The hydroxyl groups in the polymer can react with carboxylic acids to form esters.
Transesterification: The polymer can undergo transesterification reactions with other alcohols or esters, leading to the formation of new polymeric structures.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Esterification: Requires carboxylic acids and an acid catalyst (e.g., sulfuric acid) under reflux conditions.
Transesterification: Often performed using metal alkoxides as catalysts (e.g., sodium methoxide) at moderate temperatures.
Major Products Formed
Hydrolysis: Yields hexanedioic acid and 1,4-butanediol.
Esterification: Produces esters of hexanedioic acid and 1,4-butanediol.
Transesterification: Results in the formation of new polymeric structures with different properties.
Scientific Research Applications
Hexanedioic acid, polymer with 1,4-butanediol has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various polyesters and polyurethanes, which are studied for their mechanical and chemical properties.
Biology: Investigated for its biocompatibility and potential use in biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: Explored for its potential in creating biodegradable implants and medical devices.
Industry: Widely used in the production of fibers, films, and coatings due to its excellent mechanical properties and chemical resistance.
Mechanism of Action
The mechanism by which hexanedioic acid, polymer with 1,4-butanediol exerts its effects is primarily through its ability to form strong, flexible polymeric chains. These chains can interact with various molecular targets, depending on the specific application. For example, in biomedical applications, the polymer can interact with cellular components to promote tissue growth and repair.
Comparison with Similar Compounds
Hexanedioic acid, polymer with 1,4-butanediol can be compared with other similar compounds, such as:
Polyethylene terephthalate (PET): Another polyester with similar mechanical properties but different chemical resistance and thermal stability.
Polybutylene succinate (PBS): A biodegradable polyester with similar applications in packaging and biomedical fields.
Polycaprolactone (PCL): A biodegradable polyester with excellent flexibility and biocompatibility, often used in medical applications.
Conclusion
Hexanedioic acid, polymer with 1,4-butanediol is a versatile compound with a wide range of applications in various fields. Its unique properties make it an important material for scientific research and industrial applications. By understanding its preparation methods, chemical reactions, and mechanism of action, researchers can continue to explore new uses and improve existing applications of this polymer.
Properties
IUPAC Name |
butane-1,4-diol;hexanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4.C4H10O2/c7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSLCHIAOHUARI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC(=O)O.C(CCO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25103-87-1 | |
Record name | Adipic acid-1,4-butanediol copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25103-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70909773 | |
Record name | Hexanedioic acid--butane-1,4-diol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70909773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Acros Organics MSDS] | |
Record name | Hexanedioic acid, polymer with 1,4-butanediol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14627 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
86923-79-7, 25103-87-1, 105866-32-8 | |
Record name | Hexanedioic acid, ester with 1,4-butanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86923-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanedioic acid, polymer with 1,4-butanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025103871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanedioic acid, polymer with 1,4-butanediol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanedioic acid--butane-1,4-diol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70909773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexanedioic acid, polymer with 1,4-butanediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.